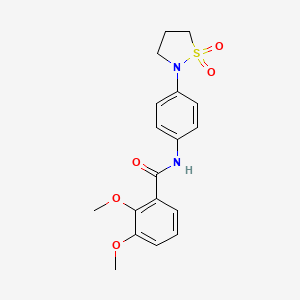
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 1,1-dioxidoisothiazolidin-2-yl group and two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide typically involves the following steps:
Formation of the 1,1-dioxidoisothiazolidin-2-yl intermediate: This can be achieved by reacting a suitable precursor with an oxidizing agent to introduce the sulfone functionality.
Coupling with the benzamide core: The intermediate is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.
Reduction: The major product would be the corresponding sulfide derivative.
Substitution: Depending on the substituent introduced, products can vary widely.
科学的研究の応用
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The methoxy groups may also influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide
- N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide
Uniqueness
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is unique due to the presence of two methoxy groups on the benzamide core, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
生物活性
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a phenyl ring with a 1,1-dioxidoisothiazolidin-2-yl moiety. The addition of methoxy groups enhances its lipophilicity and potential bioactivity.
Molecular Formula
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 342.39 g/mol
This compound exhibits biological activity primarily through the inhibition of bacterial enzyme activity. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, leading to competitive inhibition and subsequent disruption of folic acid synthesis necessary for bacterial growth.
Biological Activity
Research indicates that this compound may possess various biological activities:
- Antimicrobial Activity : The sulfonamide structure suggests potential as an antimicrobial agent. Studies have shown that similar compounds can inhibit bacterial growth effectively.
- Enzyme Inhibition : Compounds with related structures have demonstrated the ability to inhibit indoleamine 2,3-dioxygenase (IDO), which is critical in cancer metabolism and immune response modulation .
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of sulfonamides found that derivatives similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the range of 32-128 µg/mL for various strains.
Study 2: IDO Inhibition
Another research focused on the structure-activity relationship of phenyl benzenesulfonylhydrazides revealed that compounds with similar structural characteristics effectively inhibited IDO with IC50 values as low as 61 nM . This suggests that this compound may also target this pathway.
Data Table: Comparative Biological Activities
| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | Dihydropteroate synthase | TBD | Antimicrobial |
| Phenyl benzenesulfonylhydrazide | IDO | 61 | Anticancer |
| Sulfonamide derivative A | Dihydropteroate synthase | <100 | Antimicrobial |
特性
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-6-3-5-15(17(16)25-2)18(21)19-13-7-9-14(10-8-13)20-11-4-12-26(20,22)23/h3,5-10H,4,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWVXRWOJPPQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













